
5-Acetylthiophene-3-carbaldehyde
Overview
Description
5-Acetylthiophene-3-carbaldehyde: is an organic compound with the molecular formula C7H6O2S . It is a heterocyclic compound containing a five-membered thiophene ring substituted with an acetyl group at the 5-position and an aldehyde group at the 3-position. This compound is known for its reactivity due to the presence of both the aldehyde and acetyl functional groups, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylthiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position. Subsequent acetylation at the 5-position can be achieved using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Acetylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, under acidic or basic conditions
Major Products:
Oxidation: 5-Acetylthiophene-3-carboxylic acid
Reduction: 5-Acetylthiophene-3-methanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Acetylthiophene-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in heterocyclic chemistry .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to form various bioactive molecules makes it a subject of interest in drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and polymers. Its role as an intermediate in the synthesis of functional materials highlights its importance in material science .
Mechanism of Action
The mechanism of action of 5-Acetylthiophene-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, facilitating nucleophilic addition reactions. In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure of the derivative and its intended use .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
2-Acetylthiophene: Similar structure but with the acetyl group at the 2-position.
3-Acetylthiophene: Similar structure but with the acetyl group at the 3-position.
Uniqueness: 5-Acetylthiophene-3-carbaldehyde is unique due to the presence of both the acetyl and aldehyde groups on the thiophene ring, which imparts distinct reactivity and versatility in synthetic applications. This dual functionality allows for a wide range of chemical transformations and the synthesis of diverse derivatives .
Biological Activity
5-Acetylthiophene-3-carbaldehyde (C7H6O2S) is an organic compound characterized by a thiophene ring with both an acetyl group at the 5-position and an aldehyde group at the 3-position. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and drug development. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses.
This compound is known for its reactivity due to the presence of both aldehyde and acetyl functional groups. The compound can undergo several chemical transformations:
- Oxidation : The aldehyde can be oxidized to form a carboxylic acid.
- Reduction : The aldehyde can be reduced to a primary alcohol.
- Substitution : The acetyl group can participate in nucleophilic substitution reactions.
These reactivities are crucial for its applications in organic synthesis and medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, derivatives of this compound have shown potential against both Gram-positive and Gram-negative bacteria, suggesting its applicability in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of Ribonucleotide Reductase : This enzyme is critical for DNA synthesis, and its inhibition leads to disrupted DNA replication.
- Induction of Oxidative Stress : The compound may enhance oxidative stress within cancer cells, contributing to cytotoxic effects.
A notable study demonstrated that specific derivatives could inhibit the proliferation of human cancer cell lines, highlighting their potential as therapeutic agents in oncology.
The biological effects of this compound are largely attributed to its ability to interact with various molecular targets. The aldehyde group acts as an electrophile, facilitating nucleophilic addition reactions with biological macromolecules such as proteins and nucleic acids. This interaction can lead to significant alterations in cellular processes, particularly in cancerous cells.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Structure Description | Biological Activity |
---|---|---|
Thiophene-2-carbaldehyde | Aldehyde at the 2-position | Limited antimicrobial properties |
2-Acetylthiophene | Acetyl group at the 2-position | Moderate anticancer activity |
3-Acetylthiophene | Acetyl group at the 3-position | Less studied; potential activities |
The presence of both functional groups in this compound enhances its reactivity and biological activity compared to its analogs.
Case Studies
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial effects of various thiophene derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antibiotics.
- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that treatment with derivatives of this compound resulted in a dose-dependent decrease in cell viability, attributed to apoptosis induction mechanisms.
Properties
IUPAC Name |
5-acetylthiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c1-5(9)7-2-6(3-8)4-10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJNQKRCLQBBBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424376 | |
Record name | 5-acetylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41907-99-7 | |
Record name | 5-acetylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Acetyl-3-thiophenecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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